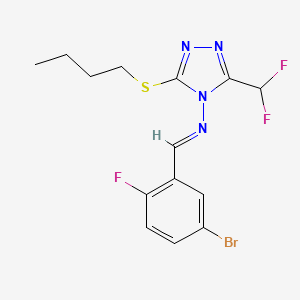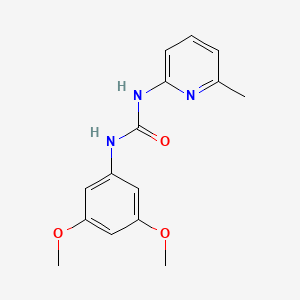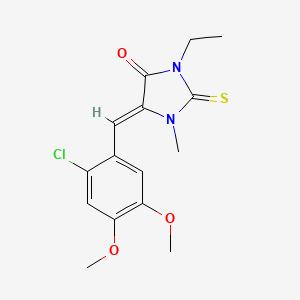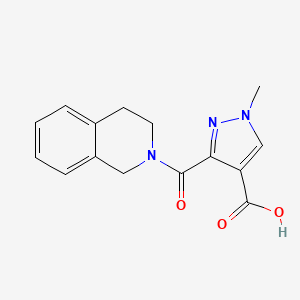
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C14H14BrF3N4S and its molecular weight is 407.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.00746 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thermodynamic and Electrochemical Evaluation of Triazole Schiff Bases : Triazole Schiff bases, including those with bromo and fluoro substituents, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. The studies reveal that these compounds exhibit significant inhibition efficiency, which increases with concentration but decreases with rising temperatures. Adsorption of these inhibitors follows the Langmuir isotherm, and electrochemical impedance studies indicate an increase in charge transfer resistance with inhibitor concentration. This suggests that compounds with similar structures could serve as effective corrosion inhibitors in various industrial applications (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Photolabile Compounds for Biochemical Applications
Highly Photolabile Carbene Generating Labels : Research into photolabile carbene generating labels, starting from bromobenzyl compounds, has led to the synthesis of derivatives that can be activated by light to generate carbenes. These compounds, upon irradiation, eliminate nitrogen to form reactive carbenes, making them useful for biochemical studies, including as photoaffinity labels for probing the structure and function of biological molecules (M. Nassal, 1983).
Fluorination Techniques
Fluorination of Thiazole Rings : The fluorination of thiazole rings using N-fluorobenzenesulfonimide (NFSI) has been explored, leading to the formation of mono- and trifluorinated products. This research indicates the potential for selective fluorination techniques in modifying the properties of compounds for various applications, including pharmaceuticals and materials science (Julie M. Hatfield, C. K. Eidell, C. Stephens, 2013).
Antimicrobial Agents
Microwave-Induced Synthesis of Fluorobenzamides : The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. This research underscores the potential of using fluorine-containing compounds in the development of new antimicrobial agents, which could be relevant for compounds like the one (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Propriétés
IUPAC Name |
(E)-1-(5-bromo-2-fluorophenyl)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N4S/c1-2-3-6-23-14-21-20-13(12(17)18)22(14)19-8-9-7-10(15)4-5-11(9)16/h4-5,7-8,12H,2-3,6H2,1H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGDAVHLDPYHHH-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)

![2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)

![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)

![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)
![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4616502.png)
